Technical Whitepaper: Anticancer Agent 134 (EGFR-NIR) for Targeted Tumor Tissue Imaging
Technical Whitepaper: Anticancer Agent 134 (EGFR-NIR) for Targeted Tumor Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise visualization of tumor margins and metastatic lesions remains a significant challenge in oncology.[1][2] Non-invasive imaging techniques that can specifically identify cancer cells provide a powerful tool for early diagnosis, image-guided surgery, and monitoring therapeutic response.[3][4][5] Anticancer Agent 134 (EGFR-NIR) is a novel, targeted near-infrared (NIR) fluorescent probe developed for the specific imaging of tumors that overexpress the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated oncological target, with its overexpression correlating with the progression of various cancers, including non-small cell lung, colorectal, and head and neck cancers.
Agent 134 consists of two key functional components: a high-affinity small-molecule tyrosine kinase inhibitor (TKI) selective for the EGFR active site, and a covalently linked NIR fluorophore. This dual-component design allows Agent 134 to function both as a targeting ligand and an imaging agent. The NIR emission properties (in the 650-900 nm window) are optimal for in vivo applications, offering advantages such as reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores. This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental protocols for the application of Agent 134 in tumor tissue imaging.
Physicochemical and Optical Properties
The fundamental properties of Agent 134 are critical for its function as a targeted imaging probe. The molecule is engineered for stability, solubility in physiological buffers, and optimal spectral characteristics for NIR imaging systems.
| Property | Value |
| Chemical Formula | C₅₂H₅₈N₈O₁₀S₂ |
| Molecular Weight | 1059.2 g/mol |
| Excitation Maximum (λex) | 780 nm |
| Emission Maximum (λem) | 810 nm |
| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.12 in PBS |
| Solubility | Soluble in DMSO, PBS (with <1% DMSO) |
| Purity (HPLC) | >98% |
Mechanism of Action and EGFR Signaling
Agent 134's targeting mechanism is predicated on its TKI moiety, which competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR. In cancer cells overexpressing EGFR, this leads to a high concentration of the agent at the tumor site. Upon binding, Agent 134 can be internalized, leading to signal accumulation within the cell. This specific binding and subsequent retention provide a high-contrast signal for imaging tumors relative to surrounding healthy tissue.
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation in cancer drives tumor growth. Agent 134's binding inhibits the downstream signaling cascade, adding a potential therapeutic dimension to its diagnostic function.
In Vitro Characterization
Binding Affinity and Cytotoxicity
The efficacy of Agent 134 was first validated in vitro using cell lines with differential EGFR expression. A431 cells (human epidermoid carcinoma) were used as a high-EGFR expressing model, while MCF-7 cells (human breast adenocarcinoma) served as a low-EGFR expressing control.
| Parameter | A431 Cells (EGFR-high) | MCF-7 Cells (EGFR-low) |
| Binding Affinity (Kd) | 15.2 nM | > 1000 nM |
| IC₅₀ (Cell Viability, 72h) | 45.5 nM | > 5000 nM |
| Cellular Uptake (Mean Fluorescence Intensity) | 8.9 x 10⁴ | 1.2 x 10² |
Experimental Protocol: In Vitro Cellular Uptake and Localization
This protocol details the procedure for assessing the specific uptake of Agent 134 in cancer cells using fluorescence microscopy.
-
Cell Culture: Plate A431 (EGFR-high) and MCF-7 (EGFR-low) cells onto glass-bottom 24-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours in complete culture medium at 37°C and 5% CO₂.
-
Probe Incubation: Prepare a 100 nM working solution of Agent 134 in serum-free culture medium. Remove the culture medium from the wells and wash the cells twice with phosphate-buffered saline (PBS). Add 500 µL of the Agent 134 working solution to each well. For competition experiments, co-incubate a set of wells with a 100-fold excess of an unlabeled EGFR inhibitor (e.g., gefitinib). Incubate for 2 hours at 37°C.
-
Cell Staining and Fixation:
-
Remove the probe solution and wash the cells three times with cold PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining).
-
Counterstain nuclei by incubating with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
-
Imaging:
-
Wash cells three times with PBS and add fresh PBS to the wells.
-
Image the cells using a confocal fluorescence microscope. Use the DAPI channel (λex ~350 nm / λem ~460 nm) for nuclei and a Cy7 channel (λex ~750 nm / λem >770 nm) for Agent 134.
-
-
Image Analysis: Quantify the mean fluorescence intensity per cell in the NIR channel using image analysis software (e.g., ImageJ). Compare the signal between EGFR-high and EGFR-low cells, as well as between standard and competition wells.
In Vivo Tumor Imaging
Tumor-to-Background Ratio (TBR)
The performance of Agent 134 in a living system was evaluated using a subcutaneous xenograft mouse model. Athymic nude mice bearing A431 (EGFR-high) tumors were intravenously injected with Agent 134 and imaged at multiple time points. The tumor-to-background ratio (TBR), a key metric for imaging contrast, was calculated by dividing the mean fluorescence intensity of the tumor region of interest (ROI) by that of an adjacent muscle tissue ROI.
| Time Post-Injection | Tumor-to-Background Ratio (TBR) |
| 1 hour | 1.8 ± 0.3 |
| 4 hours | 3.5 ± 0.5 |
| 12 hours | 5.9 ± 0.7 |
| 24 hours | 6.5 ± 0.8 |
| 48 hours | 4.2 ± 0.6 |
The results show peak tumor accumulation and optimal imaging contrast at 24 hours post-injection, consistent with the pharmacokinetics of many targeted probes.
Experimental Protocol: In Vivo Imaging in a Xenograft Mouse Model
This protocol describes the non-invasive imaging of EGFR-positive tumors in mice. All animal procedures must be conducted in accordance with institutional guidelines.
-
Tumor Model Generation:
-
Subcutaneously inject 5 x 10⁶ A431 cells suspended in 100 µL of Matrigel/PBS (1:1) into the right flank of 6-8 week old athymic nude mice.
-
Monitor tumor growth. Begin the imaging study when tumors reach a volume of approximately 100-150 mm³.
-
-
Probe Administration:
-
Prepare a sterile solution of Agent 134 in PBS at a concentration of 1 mg/mL.
-
Administer 10 nmol of Agent 134 (in a volume of ~100 µL) to each mouse via intravenous (tail vein) injection.
-
-
Anesthesia and Imaging:
-
At designated time points (e.g., 1, 4, 12, 24, 48 hours) post-injection, anesthetize the mice using isoflurane (2% in oxygen).
-
Place the anesthetized mouse on the imaging stage of an in vivo imaging system (IVIS) or a similar fluorescence imaging device.
-
Acquire whole-body fluorescence images using an appropriate NIR filter set (e.g., excitation ~745 nm, emission ~820 nm). Also, acquire a photographic reference image.
-
-
Data Analysis:
-
Using the system's analysis software, draw regions of interest (ROIs) over the tumor and a contralateral background area (e.g., muscle).
-
Calculate the mean fluorescence intensity (in radiant efficiency or similar units) for each ROI.
-
Determine the Tumor-to-Background Ratio (TBR) by dividing the tumor ROI intensity by the background ROI intensity.
-
-
Ex Vivo Confirmation (Optional): At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, muscle). Image the excised tissues ex vivo to confirm probe biodistribution.
Conclusion
Anticancer Agent 134 (EGFR-NIR) is a promising targeted probe for the fluorescence imaging of EGFR-overexpressing tumors. Its high binding affinity and specificity, demonstrated through in vitro studies, translate to high-contrast in vivo tumor visualization with favorable tumor-to-background ratios. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of Agent 134 and similar targeted imaging agents. The ability to non-invasively visualize tumor tissue in real-time holds significant potential for improving diagnostic accuracy and guiding surgical interventions in oncology. Future work will focus on clinical translation and exploring the theranostic potential of this agent.
References
- 1. Fluorescent imaging probes for in vivo ovarian cancer targeted detection and surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Near-Infrared-II Molecular Dyes for Cancer Imaging and Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. revvity.com [revvity.com]
